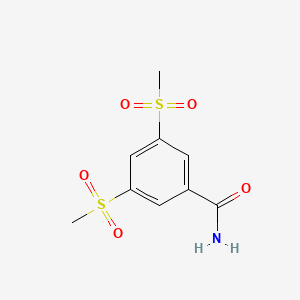

3,5-Bis(methylsulfonyl)benzamide

Overview

Description

Mechanism of Action

Target of Action

The primary targets of 3,5-Bis(methylsulfonyl)benzamide are currently unknown. This compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors .

Mode of Action

Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Given its indole derivative nature, it may potentially influence a wide range of biochemical pathways associated with the biological activities mentioned above .

Pharmacokinetics

Its molecular weight is 277.32 , which is within the range generally favorable for oral bioavailability

Result of Action

As an indole derivative, it may exhibit a broad spectrum of biological activities , but specific effects would depend on its interaction with its target(s).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(methylsulfonyl)benzamide typically involves the sulfonation of 3,5-dimethylbenzoic acid followed by amidation. The reaction conditions often include the use of strong sulfonating agents such as sulfur trioxide or chlorosulfonic acid, and the amidation step may involve reagents like ammonia or amines under controlled temperatures and pH conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions within optimal ranges .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(methylsulfonyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

3,5-Bis(methylsulfonyl)benzamide is widely used in scientific research, particularly in:

Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: In studies involving enzyme inhibition and protein interactions.

Comparison with Similar Compounds

Similar Compounds

3,5-Dimethylbenzoic acid: A precursor in the synthesis of 3,5-Bis(methylsulfonyl)benzamide.

3,5-Bis(trifluoromethyl)benzamide: Similar structure but with trifluoromethyl groups instead of sulfonyl groups.

3,5-Dichlorobenzamide: Contains chlorine atoms instead of sulfonyl groups.

Uniqueness

This compound is unique due to its dual sulfonyl groups, which provide distinct chemical reactivity and interaction capabilities compared to other similar compounds. This makes it particularly useful in biochemical research and industrial applications .

Biological Activity

3,5-Bis(methylsulfonyl)benzamide is an organic compound characterized by the presence of two methylsulfonyl groups attached to a benzamide structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C9H11NO5S2

- Molecular Weight : 277.32 g/mol

- CAS Number : 849924-85-2

The compound features a benzene ring substituted with two methylsulfonyl groups at the 3 and 5 positions, along with an amide functional group. This unique structure contributes to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against various bacterial strains. The sulfonyl groups are believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, it has been evaluated for its effects on glioblastoma cells, where it demonstrated significant cytotoxicity in vitro . The mechanism appears to involve disruption of cellular signaling pathways critical for tumor growth.

- Enzyme Inhibition : The compound has been investigated as a potential inhibitor of specific enzymes involved in disease pathways. Its ability to form strong interactions with target proteins may result in effective inhibition .

The biological activity of this compound is largely attributed to its structural properties:

- Protein Interaction : The sulfonyl groups can engage in hydrogen bonding and electrostatic interactions with amino acid residues in proteins, potentially altering their function .

- Cell Membrane Disruption : The amphiphilic nature of the compound may facilitate its incorporation into lipid bilayers, leading to membrane destabilization and subsequent cell lysis in microbial targets .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This table indicates that the compound exhibits varying degrees of effectiveness against different bacterial strains.

Anticancer Activity

In vitro studies on glioblastoma cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability (Figure 1).

Cell Viability Assay

Figure 1: Effect of this compound on glioblastoma cell viability.

The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM, suggesting substantial anticancer potential.

Properties

IUPAC Name |

3,5-bis(methylsulfonyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S2/c1-16(12,13)7-3-6(9(10)11)4-8(5-7)17(2,14)15/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQYQMFUYRDGQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)C(=O)N)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375546 | |

| Record name | 3,5-bis(methylsulfonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849924-85-2 | |

| Record name | 3,5-Bis(methylsulfonyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849924-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-bis(methylsulfonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.